Rotiorin Rotiorin Rotiorin is a polyketide metabolite.
Brand Name: Vulcanchem
CAS No.: 27781-60-8
VCID: VC0541849
InChI: InChI=1S/C23H24O5/c1-6-13(2)9-14(3)7-8-17-10-16-11-19-20(15(4)24)22(26)28-23(19,5)21(25)18(16)12-27-17/h7-13H,6H2,1-5H3/b8-7+,14-9+/t13-,23-/m0/s1
SMILES: CCC(C)C=C(C)C=CC1=CC2=CC3=C(C(=O)OC3(C(=O)C2=CO1)C)C(=O)C
Molecular Formula: C23H24O5
Molecular Weight: 380.44

Rotiorin

CAS No.: 27781-60-8

Cat. No.: VC0541849

Molecular Formula: C23H24O5

Molecular Weight: 380.44

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Rotiorin - 27781-60-8

Specification

CAS No. 27781-60-8
Molecular Formula C23H24O5
Molecular Weight 380.44
IUPAC Name (9aS)-3-acetyl-6-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-9a-methylfuro[3,2-g]isochromene-2,9-dione
Standard InChI InChI=1S/C23H24O5/c1-6-13(2)9-14(3)7-8-17-10-16-11-19-20(15(4)24)22(26)28-23(19,5)21(25)18(16)12-27-17/h7-13H,6H2,1-5H3/b8-7+,14-9+/t13-,23-/m0/s1
Standard InChI Key CJMOMVNHRUTOJX-WCUWGRSFSA-N
SMILES CCC(C)C=C(C)C=CC1=CC2=CC3=C(C(=O)OC3(C(=O)C2=CO1)C)C(=O)C
Appearance Solid powder

Introduction

Chemical Structure and Identification

Rotiorin, scientifically known as (-)-rotiorin, is an azaphilone derivative characterized by a unique tricyclic structure with a linear lactone ring. The compound is classified as a 9,9a-dihydro-2H-furo[3,2-g]isochromen-2-one with several distinctive functional group substitutions that define its chemical behavior and biological activity.

Physical and Chemical Properties

The basic physical and chemical properties of rotiorin are summarized in the following table:

PropertyValue
Chemical FormulaC₂₃H₂₄O₅
Molecular Weight380.4 g/mol
IUPAC Name(9aR)-3-acetyl-6-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-9a-methylfuro[3,2-g]isochromene-2,9-dione
CAS Number27781-60-8
Physical AppearanceRed compound
Structural ClassificationAzaphilone (Furobenzofuran)

Structural Characteristics

Rotiorin features several key structural elements that contribute to its chemical reactivity and biological functionality:

  • An acetyl group at position 3

  • An oxo group at position 9

  • A 3,5-dimethylhepta-1,3-dien-1-yl group at position 6

  • A methyl group at position 9a

This specific arrangement classifies rotiorin as a gamma-lactone, an azaphilone, a methyl ketone, an organic heterotricyclic compound, and an enone. The compound has a distinctive red color when isolated, appearing as a red spot (Rf = 0.41) when separated by thin-layer chromatography using an ethyl acetate:hexane (3:7) solvent system .

Biological Sources

Natural Occurrence

Rotiorin has been isolated from several fungal species. It is primarily found as a secondary metabolite in:

  • Chaetomium cupreum, where it was initially discovered and characterized

  • Penicillium sclerotiorum, which produces this compound along with other related azaphilones

These fungi produce rotiorin as part of their secondary metabolism, typically under specific growth conditions that favor its biosynthesis. The exact ecological role of rotiorin production in these fungi remains an area of ongoing research, though its antifungal properties suggest a potential role in competitive inhibition against other microorganisms.

Biological Activity

Antifungal Properties

One of the most significant biological activities of rotiorin is its antifungal action. Scientific investigations have confirmed that rotiorin exhibits antifungal activity, making it a potential candidate for natural antifungal applications. This property is particularly interesting from both ecological and pharmacological perspectives, as it may represent a natural defense mechanism for the producing organisms and holds potential for therapeutic development.

Production and Extraction Methods

Fermentation Approaches

The production of rotiorin has traditionally been achieved through specific cultivation methods:

  • Solid-state fermentation

  • Liquid culture without stirring

These methods appear to be essential for efficient production, likely due to their influence on carbon/nitrogen metabolism in the producing organisms . The specific conditions required highlight the sensitivity of rotiorin biosynthesis to environmental and metabolic factors.

Isolation and Purification Techniques

The extraction and purification of rotiorin follows established protocols in natural product chemistry:

  • After liquid culture without stirring, the mycelial mats that form at the air-liquid interfaces are separated from the culture broth by filtration

  • The mycelia are then extracted multiple times with ethyl acetate at room temperature

  • The ethyl acetate phase is combined and concentrated under reduced pressure

  • The resulting solid residue contains rotiorin and related compounds (such as sclerotiorin)

  • Further purification can be achieved through thin-layer chromatography and other chromatographic techniques

When analyzed by high-performance liquid chromatography (HPLC), rotiorin exhibits a characteristic retention time of approximately 13.7 minutes under standard conditions, providing a useful marker for identification and quality control .

Derivatives and Chemical Transformations

Rotiorin Alkaloids

An important aspect of rotiorin chemistry is its conversion to derivatives known as rotiorin alkaloids:

  • Rotioramine: The rotiorin alkaloid with an ammonia residue, which exhibits a brilliant purple color due to strong absorbance at 550 nm

  • N-MSG-rotioramine: The rotiorin alkaloid with a monosodium glutamate (MSG) residue

Chemical Reactivity

Rotiorin displays interesting chemical reactivity, particularly in the presence of catalysts:

  • Brønsted acids (such as phosphate or citrate) can catalyze reactions of rotiorin with various substrates

  • The compound can undergo complete conversion to alkaloid derivatives under appropriate conditions

  • These reactions can be monitored by thin-layer chromatography and HPLC analysis

Analytical Methods for Identification

Chromatographic Techniques

Several analytical techniques are employed for the identification and characterization of rotiorin:

  • Thin-layer chromatography (TLC)

    • Solvent system: ethyl acetate:hexane (3:7, v/v)

    • Characteristic Rf value: 0.41

    • Appearance: Red spot

  • High-performance liquid chromatography (HPLC)

    • Retention time: 13.7 minutes under specified conditions

    • Detection wavelength: 550 nm

    • Gradient elution with acetonitrile/water solvent system

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS)

    • Useful for definitive identification and structural confirmation

    • Typically performed in positive ion mode

Research Applications and Future Directions

Natural Colorants

The rotiorin alkaloids, particularly rotioramine with its brilliant purple coloration, have attracted interest as potential natural colorants. The strong absorbance at 550 nm makes these compounds potential alternatives to synthetic dyes, especially in applications where natural products are preferred .

Antimicrobial Development

The antifungal activity of rotiorin suggests potential applications in antimicrobial development. As resistance to conventional antifungal agents continues to emerge, natural products like rotiorin may offer new scaffolds for drug discovery and development.

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